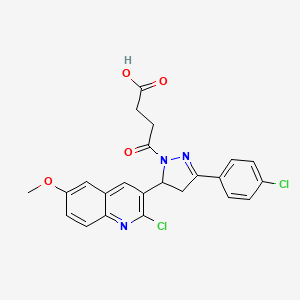![molecular formula C12H11IO2 B2410867 5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole CAS No. 2287280-96-8](/img/structure/B2410867.png)
5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Iodo-1-bicyclo[111]pentanyl)-1,3-benzodioxole is a compound that features a unique bicyclo[111]pentane scaffold, which is known for its three-dimensional structure and high strain energy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole typically involves the functionalization of [1.1.1]propellane, a highly strained bicyclic compound. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . Another approach involves the iodo-sulfenylation of [1.1.1]propellane, which can be conducted on a multigram scale without the exclusion of air or moisture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the scalability of the radical multicomponent carboamination and iodo-sulfenylation methods suggests potential for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, such as the addition of thiols to form sulfur-substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and halides.
Radical Reactions: Reagents such as thiols and disulfides are used under radical conditions, often initiated by light or radical initiators.
Major Products
Sulfur-Substituted Derivatives: Formed through the reaction with thiols.
Aminated Derivatives: Formed through the reaction with amines.
Applications De Recherche Scientifique
5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole has several scientific research applications:
Drug Discovery: The bicyclo[1.1.1]pentane scaffold is a valuable bioisostere for phenyl rings, offering improved metabolic stability and water solubility.
Materials Science: Used as molecular rods, rotors, and linker units in supramolecular chemistry.
Bioconjugation: The compound’s unique structure makes it suitable for bioconjugation processes, enhancing the properties of biologically relevant molecules.
Mécanisme D'action
The mechanism of action of 5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole is not well-documented. its effects are likely mediated through its interactions with molecular targets and pathways that are influenced by its unique three-dimensional structure and high strain energy. The compound’s bioisosteric properties allow it to mimic the behavior of other functional groups, potentially interacting with enzymes, receptors, and other biological molecules in a similar manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole is unique due to its combination of the bicyclo[1.1.1]pentane scaffold with the benzodioxole moiety. This combination imparts distinct physicochemical properties, such as high strain energy and three-dimensionality, which are advantageous in drug discovery and materials science.
Propriétés
IUPAC Name |
5-(3-iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IO2/c13-12-4-11(5-12,6-12)8-1-2-9-10(3-8)15-7-14-9/h1-3H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGWLVHEHMNFKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2410786.png)
![1-(4-benzylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2410789.png)
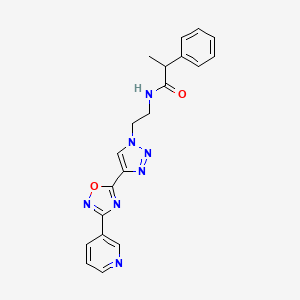
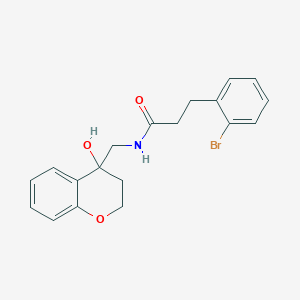
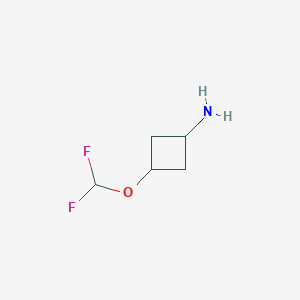

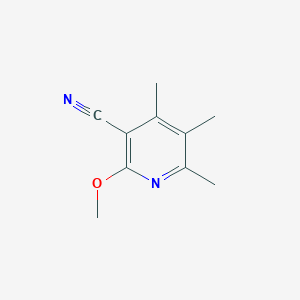
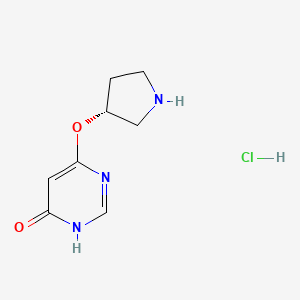
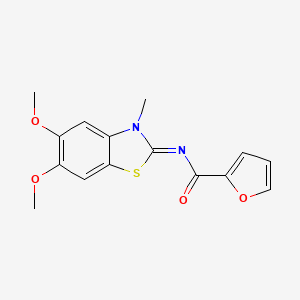
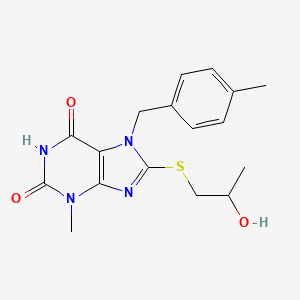

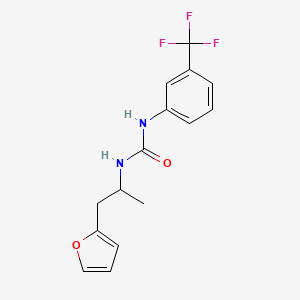
![N-[(1S)-1-Cyanoethyl]-4-cyclohexylbenzamide](/img/structure/B2410805.png)
